5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one 5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16550788
InChI: InChI=1S/C24H32O13/c1-32-13-5-9(4-11(26)22(13)33-2)10-8-35-12-6-14(23(34-3)19(29)16(12)17(10)27)36-24-21(31)20(30)18(28)15(7-25)37-24/h4-5,8,12,14-16,18-21,23-26,28-31H,6-7H2,1-3H3/t12?,14?,15-,16?,18-,19?,20+,21-,23?,24-/m1/s1
SMILES:
Molecular Formula: C24H32O13
Molecular Weight: 528.5 g/mol

5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

CAS No.:

Cat. No.: VC16550788

Molecular Formula: C24H32O13

Molecular Weight: 528.5 g/mol

* For research use only. Not for human or veterinary use.

5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one -

Specification

Molecular Formula C24H32O13
Molecular Weight 528.5 g/mol
IUPAC Name 5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
Standard InChI InChI=1S/C24H32O13/c1-32-13-5-9(4-11(26)22(13)33-2)10-8-35-12-6-14(23(34-3)19(29)16(12)17(10)27)36-24-21(31)20(30)18(28)15(7-25)37-24/h4-5,8,12,14-16,18-21,23-26,28-31H,6-7H2,1-3H3/t12?,14?,15-,16?,18-,19?,20+,21-,23?,24-/m1/s1
Standard InChI Key KGMSRZWXVCWNDF-HDZYXSGISA-N
Isomeric SMILES COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC(=C(C(=C3)OC)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Canonical SMILES COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC(=C(C(=C3)OC)OC)O)OC4C(C(C(C(O4)CO)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the flavonoid glycoside family, featuring a chromen-4-one backbone substituted with hydroxyl, methoxy, and glycosyl moieties. The core structure includes:

  • A chromen-4-one ring (positions 4a–8a) with a ketone group at position 4.

  • A 3-hydroxy-4,5-dimethoxyphenyl group at position 3, contributing to its polyphenolic character.

  • A 6-methoxy group and 5-hydroxy group on the chromenone ring.

  • A β-D-glucopyranosyl unit linked via an ether bond at position 7, characterized by the (2R,3R,4S,5S,6R) configuration .

The glycosylation at position 7 enhances water solubility, a critical factor for bioavailability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC24H26O13\text{C}_{24}\text{H}_{26}\text{O}_{13}
Molecular Weight522.5 g/mol
IUPAC Name5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
SMILESCOC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O
InChIKeyLNQCUTNLHUQZLR-UHFFFAOYSA-N

Natural Occurrence and Biosynthesis

Distribution in Iris Species

This compound has been identified in three Iris species:

  • Iris tectorum (Japanese roof iris): Rhizomes and roots .

  • Iris dichotoma (vesper iris): Aerial parts and underground storage organs.

  • Iris unguicularis (Algerian iris): Flowers and rhizomes .

Its accumulation correlates with plant developmental stages and environmental stressors, particularly heavy metal exposure .

Biosynthetic Pathway

The biosynthesis involves two key phases:

  • Aglycone Formation: The flavonoid skeleton is synthesized via the phenylpropanoid pathway, with chalcone synthase (CHS) and chalcone isomerase (CHI) catalyzing early steps.

  • Glycosylation: UDP-dependent glycosyltransferases (UGTs) attach the glucosyl moiety to the aglycone. In Iris domestica, CuCl₂ stress upregulates UGT706L-family enzymes, enhancing glycoside production .

Table 2: CuCl₂-Induced Glycoside Production in Iris domestica

TreatmentTectoridin (mg/g)Iridin (mg/g)
Control00
1.2 mM CuCl₂1.140.95

Physicochemical and Spectral Properties

Solubility and Stability

  • Water Solubility: Moderate (enhanced by glycosylation) .

  • Thermal Stability: Decomposes at 215–220°C (DSC data).

  • pH Sensitivity: Stable at pH 5–7; degrades under strongly acidic or alkaline conditions.

Spectroscopic Characterization

  • UV-Vis: λmax\lambda_{\text{max}} at 268 nm (chromenone ring) and 325 nm (conjugated phenolic system).

  • MS (ESI-): [M-H]⁻ peak at m/z 521.2, consistent with molecular weight .

  • ¹H NMR: Key signals include δ 6.85 (s, H-2'), δ 6.45 (s, H-8), and δ 5.12 (d, J = 7.2 Hz, H-1'').

Research Challenges and Future Directions

Knowledge Gaps

  • No in vivo toxicity or pharmacokinetic data available.

  • Synthetic routes remain unexplored; current isolation yields are <0.01% from plant material .

Priority Research Areas

  • Heterologous Biosynthesis: Express UGT706L genes in microbial hosts for scalable production .

  • Structure-Activity Relationships: Modify glycosyl groups to optimize bioavailability.

  • Clinical Partnerships: Collaborate with pharmaceutical entities to assess therapeutic potential.

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